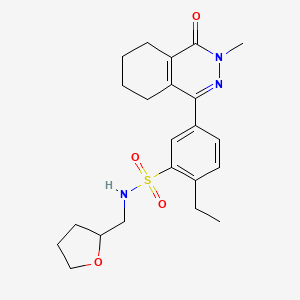![molecular formula C20H21N3O3 B11308568 2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11308568.png)
2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid ist eine synthetische organische Verbindung, die zur Klasse der Oxadiazolderivate gehört. Diese Verbindung ist für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter die medizinische Chemie, die Materialwissenschaft und die industrielle Chemie. Das Vorhandensein des Oxadiazolrings verleiht der Verbindung einzigartige chemische und biologische Eigenschaften, was sie für Forscher interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid umfasst typischerweise die folgenden Schritte:
Bildung des Oxadiazolrings: Der Oxadiazolring wird durch Cyclisierung geeigneter Vorläufer, wie z. B. Hydrazide und Carbonsäuren, unter dehydrierenden Bedingungen synthetisiert. Übliche Reagenzien, die in diesem Schritt verwendet werden, umfassen Phosphorylchlorid (POCl3) und Thionylchlorid (SOCl2).
Kopplung mit Phenolderivat: Das Oxadiazol-Zwischenprodukt wird dann in Gegenwart einer Base, wie z. B. Kaliumcarbonat (K2CO3), mit einem Phenolderivat gekoppelt, um die Phenoxy-Oxadiazol-Verbindung zu bilden.
Acylierung: Der letzte Schritt beinhaltet die Acylierung der Phenoxy-Oxadiazol-Verbindung mit Isopropylamin und Essigsäureanhydrid, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, ist jedoch für die Produktion im großen Maßstab optimiert. Dies umfasst die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Phenoxygruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Verschiedene Nucleophile, wie z. B. Amine, Thiole und Halogenide
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit zusätzlichen Sauerstoff-Funktionalitäten
Reduktion: Reduzierte Derivate mit hydrierten Funktionalitäten
Substitution: Substituierte Derivate mit verschiedenen nucleophilen Gruppen
Wissenschaftliche Forschungsanwendungen
2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als antimikrobielles, Antikrebs- und entzündungshemmendes Mittel untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Materialwissenschaft: Die Verbindung wird aufgrund ihrer Stabilität und ihrer einzigartigen elektronischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
Industrielle Chemie: Sie wird als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet und trägt zur Produktion von Agrochemikalien, Farbstoffen und Spezialchemikalien bei.
Wirkmechanismus
Der Wirkmechanismus von 2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen und -wegen:
Molekulare Zielmoleküle: Die Verbindung zielt auf Enzyme und Rezeptoren ab, die an wichtigen biologischen Prozessen beteiligt sind, wie z. B. Zellsignalisierung und Stoffwechsel.
Beteiligte Wege: Sie moduliert Wege, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen, was zu ihren therapeutischen Wirkungen bei verschiedenen Krankheiten führt.
Wirkmechanismus
The mechanism of action of 2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects in various diseases.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{2-[5-(4-Methylphenyl)-1,2,4-triazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid
- 2-{2-[5-(4-Methylphenyl)-1,2,4-thiadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid
- 2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(ethyl)acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid liegt in seiner spezifischen Oxadiazolringstruktur, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen weist es eine verbesserte Stabilität, Bioverfügbarkeit und Zielmolekül-Spezifität auf, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C20H21N3O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)21-18(24)12-25-17-7-5-4-6-16(17)19-22-20(26-23-19)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
LYFPYIAGWUFSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11308485.png)
![6-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308501.png)
![3-Methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308502.png)
![N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11308510.png)
![7-(4-Carboxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11308512.png)
![N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11308518.png)
![5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11308523.png)
![N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308530.png)
![2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11308537.png)

![4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308546.png)
![2-Methoxy-1-{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone](/img/structure/B11308550.png)
![6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11308551.png)

